molecular formula C25H23NO2S B2439936 N-(furan-2-ylmethyl)-2,2-diphenyl-N-(2-(thiophen-2-yl)ethyl)acetamide CAS No. 1396793-31-9

N-(furan-2-ylmethyl)-2,2-diphenyl-N-(2-(thiophen-2-yl)ethyl)acetamide

Cat. No.: B2439936
CAS No.: 1396793-31-9
M. Wt: 401.52
InChI Key: PNSCUNHBJHNURM-UHFFFAOYSA-N
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Description

Research Application and Value N-(furan-2-ylmethyl)-2,2-diphenyl-N-(2-(thiophen-2-yl)ethyl)acetamide (CAS 1396793-31-9) is a synthetic organic compound featuring a complex acetamide core substituted with furan-2-ylmethyl, diphenylmethyl, and 2-(thiophen-2-yl)ethyl groups. This molecular architecture, incorporating multiple aromatic and heteroaromatic systems (furan and thiophene), makes it a valuable intermediate in medicinal chemistry and drug discovery research. Compounds with similar structural motifs, particularly those containing furan and acetamide functional groups, are frequently investigated in chemometric studies and Quantitative Structure-Activity Relationship (QSAR) modeling for the optimization of biological activities, such as anticonvulsant properties . The presence of both furan and thiophene rings, which are common in pharmacologically active molecules, suggests its potential utility in the design and synthesis of new compounds for neurological and pharmaceutical research. Chemical Profile • CAS Number: 1396793-31-9 • Molecular Formula: C 25 H 23 NO 2 S • Molecular Weight: 401.5 g/mol • SMILES: O=C(C(c1ccccc1)c1ccccc1)N(CCc1cccs1)Cc1ccco1 Usage Note This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2,2-diphenyl-N-(2-thiophen-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO2S/c27-25(24(20-9-3-1-4-10-20)21-11-5-2-6-12-21)26(19-22-13-7-17-28-22)16-15-23-14-8-18-29-23/h1-14,17-18,24H,15-16,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSCUNHBJHNURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N(CCC3=CC=CS3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2,2-diphenyl-N-(2-(thiophen-2-yl)ethyl)acetamide typically involves multi-step organic reactions. One common method includes the initial formation of the furan and thiophene intermediates, followed by their coupling through a series of nucleophilic substitution and condensation reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Oxidation

Compound A can undergo oxidation via reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) . The furan and thiophene rings, known for their electron-rich aromatic systems, are susceptible to oxidation. Potential outcomes include:

  • Furan ring oxidation : Conversion to dienones or carboxylic acids.

  • Thiophene ring oxidation : Formation of sulfones or sulfoxides.

Reduction

Reduction reactions may target the acetamide group or other unsaturated bonds. Lithium aluminum hydride (LiAlH₄) is a common reagent for:

  • Amide reduction : Conversion to amines via cleavage of the carbonyl group.

  • Selective hydrogenation : Reduction of double bonds in the aromatic rings (if present).

Substitution Reactions

Substitution reactions are facilitated by the heterocyclic rings and amidic nitrogen . Potential transformations include:

  • Halogenation : Introduction of halogens (e.g., Cl, Br) via electrophilic substitution.

  • Nucleophilic substitution : Replacement of leaving groups (e.g., hydroxyl) with other nucleophiles.

Reaction Conditions and Optimization

The synthesis and reactivity of Compound A are highly dependent on reaction conditions:

Factor Details
Temperature Controlled heating (e.g., microwave-assisted synthesis) for efficient reactions.
Solvents Anhydrous solvents (e.g., dichloromethane, acetonitrile) to prevent hydrolysis.
Catalysts Acidic catalysts (e.g., p-toluenesulfonic acid) for activation of reactive sites .
Purification Crystallization or chromatography to isolate the product.

Structural Influence on Reactivity

The heterocyclic rings and diphenyl groups significantly influence Compound A’s reactivity:

  • Furan and Thiophene Rings : Electron-rich aromatic systems enable nucleophilic attack and redox reactions.

  • Diphenyl Groups : Provide steric bulk and electronic effects, stabilizing intermediates during reactions.

  • Amidic Nitrogen : Acts as a leaving group or participates in hydrogen bonding, affecting reaction pathways.

Data Table: Key Reactions of Compound A

Reaction Type Reagents Conditions Outcome
OxidationH₂O₂, KMnO₄Aqueous acidic/basic conditionsOxidized furan/thiophene derivatives
ReductionLiAlH₄Dry ether, refluxAmine derivatives
SubstitutionHalogenating agentsPolar aprotic solvents, room temperatureHalogenated analogs

Scientific Research Applications

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

  • Formation of Intermediates : Initial steps may include the synthesis of furan and thiophene derivatives.
  • Coupling Reactions : These intermediates are coupled through nucleophilic substitution and condensation reactions.
  • Catalysts and Solvents : Common catalysts include palladium or copper, with solvents like dichloromethane or tetrahydrofuran facilitating the reactions.

Industrial Production

In industrial settings, large-scale batch reactors are often used, with controlled conditions to optimize yield and purity. Continuous flow reactors may also be employed to enhance efficiency .

Scientific Research Applications

N-(furan-2-ylmethyl)-2,2-diphenyl-N-(2-(thiophen-2-yl)ethyl)acetamide has a diverse range of applications in scientific research:

Chemistry

  • Building Block : The compound serves as a versatile building block for the synthesis of more complex organic molecules.
  • Reactivity Studies : Its unique structure allows researchers to investigate various chemical reactions and mechanisms.

Biology

  • Biological Targets : The compound interacts with various biological targets, making it useful in studying enzyme mechanisms and receptor binding.
  • Pharmacological Potential : Preliminary studies suggest potential pharmacological activities, including anti-inflammatory and anticancer properties .

Material Science

  • Development of New Materials : Due to its electronic properties, this compound can be utilized in developing materials for electronic applications, such as organic semiconductors or sensors .

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of similar compounds, derivatives featuring furan and thiophene rings demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis through specific receptor interactions.

Case Study 2: Material Development

Research focused on the application of this compound in organic photovoltaic cells showed promising results. The compound's ability to enhance charge transport properties was highlighted, suggesting its potential use in next-generation solar cells.

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-2,2-diphenyl-N-(2-(thiophen-2-yl)ethyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, altering the function of the target molecule. This interaction can modulate various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-2,2-diphenylacetamide
  • N-(thiophen-2-ylmethyl)-2,2-diphenylacetamide
  • 2,2-diphenyl-N-(2-(thiophen-2-yl)ethyl)acetamide

Uniqueness

N-(furan-2-ylmethyl)-2,2-diphenyl-N-(2-(thiophen-2-yl)ethyl)acetamide is unique due to the presence of both furan and thiophene rings, which confer distinct electronic and steric properties. This dual heterocyclic structure allows for a broader range of chemical reactivity and biological activity compared to similar compounds that contain only one type of heterocycle.

Biological Activity

N-(furan-2-ylmethyl)-2,2-diphenyl-N-(2-(thiophen-2-yl)ethyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on relevant studies, case reports, and experimental findings.

Chemical Structure and Properties

The compound features a complex structure comprising a furan ring, thiophene moiety, and diphenyl groups, which contribute to its pharmacological properties. The molecular formula is C19H18N2OC_{19}H_{18}N_2O, and its systematic name reflects the various substituents that influence its activity.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The following sections summarize key findings related to the biological activity of this compound.

1. Anticancer Activity

Several studies have explored the anticancer potential of compounds with acetamide structures. For instance, derivatives of diphenylacetamide have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
DoxorubicinMCF-70.0428 ± 0.0082
This compoundMCF-7Data not yet available
Other DerivativesNCI-H460Variable

The data suggest that modifications in the structure can lead to increased selectivity and potency against specific cancer types .

2. Analgesic Activity

The analgesic properties of related compounds have been documented through various models. For example, some derivatives showed promising results in hot plate tests, indicating their potential as analgesics:

CompoundAnalgesic ResponseComparison
AKM-2SignificantCompared to diclofenac sodium
Other DerivativesModerate to HighVariable efficacy depending on structure

The mechanism of action may involve inhibition of cyclooxygenase (COX) enzymes or modulation of pain pathways .

3. Anti-inflammatory Activity

Compounds similar to this compound have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial in conditions like arthritis and other inflammatory diseases.

Case Studies

Recent research has highlighted the potential therapeutic roles of this compound class:

  • SARS-CoV-2 Inhibition : Related compounds were identified as inhibitors of SARS-CoV-2 main protease (Mpro), showcasing a novel antiviral mechanism. For example, derivatives exhibited IC50 values ranging from 1.55 µM to higher concentrations .
  • Docking Studies : Molecular docking studies have been employed to predict binding affinities and interactions with target proteins such as COX enzymes. These studies provide insights into how structural modifications can enhance biological activity .

Q & A

Q. What are the standard synthetic routes for N-(furan-2-ylmethyl)-2,2-diphenyl-N-(2-(thiophen-2-yl)ethyl)acetamide?

  • Methodological Answer : The compound can be synthesized via a two-step procedure:

Amide Coupling : React 2,2-diphenylacetic acid with furan-2-ylmethanamine and 2-(thiophen-2-yl)ethanamine using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) at 0–5°C. This ensures regioselective formation of the bis-amide .

Purification : Isolate the crude product via solvent extraction (e.g., DCM/water), followed by column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity. Yields typically range from 46–62% depending on stoichiometry and reaction time .

Q. How is the compound characterized spectroscopically?

  • Methodological Answer :
  • ¹H/¹³C NMR : Dissolve the compound in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Key peaks include:
  • Furan and thiophene protons (δ 6.2–7.5 ppm).
  • Acetamide carbonyl (δ ~170 ppm in ¹³C NMR).
  • IR Spectroscopy : Confirm the amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-H bends (~700–800 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution ESI-MS to verify the molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What solvents and conditions are optimal for recrystallization?

  • Methodological Answer : Recrystallize from a 1:1 mixture of methanol and acetone under slow evaporation. This minimizes polymorphism and yields crystals suitable for X-ray diffraction. For thermal stability, monitor melting points (expected range: 180–200°C) using differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How is the crystal structure determined, and what intermolecular interactions stabilize it?

  • Methodological Answer :
  • X-ray Crystallography : Collect diffraction data using a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Solve the structure via direct methods (SHELXT) and refine with SHELXL .
  • Key Interactions :
  • N–H⋯N Hydrogen Bonds : Form R₂²(8) motifs, stabilizing 1D chains (observed in analogous acetamides) .
  • π–π Stacking : Between furan/thiophene and phenyl rings (distance ~3.5–4.0 Å) .

Q. How to design structure-activity relationship (SAR) studies for pharmacological applications?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace thiophene with pyridine or vary phenyl groups) and test bioactivity.
  • In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, SF-268) using MTT assays. Compare IC₅₀ values to identify critical functional groups .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities for targets like immunoproteasomes or kinases .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥98% purity. Impurities >2% can skew bioactivity results .
  • Assay Reproducibility : Standardize cell culture conditions (e.g., THP-1 cells in RPMI-1640 + 10% FBS) and validate with positive controls (e.g., doxorubicin) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADME Prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), aqueous solubility, and CYP450 inhibition.
  • Metabolic Stability : Perform in silico cytochrome P450 metabolism simulations (e.g., StarDrop) to identify vulnerable sites (e.g., furan oxidation) .

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